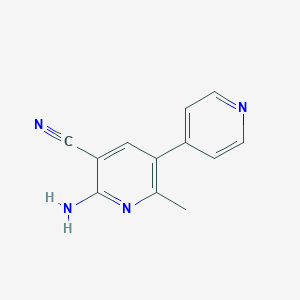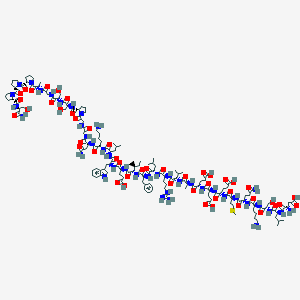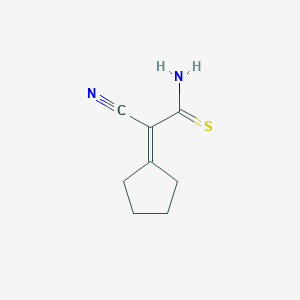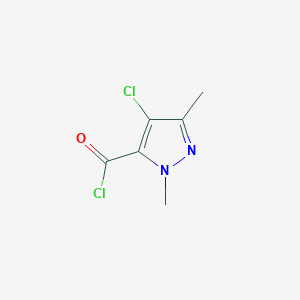
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is not well understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. Additionally, it has been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is its versatility. It can be used in a variety of different experiments and has a wide range of applications. However, one of the limitations of this compound is that it can be difficult to work with. It is highly reactive and can be dangerous if not handled properly.
Direcciones Futuras
There are many future directions for research involving 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. One area of interest is the study of its anti-inflammatory properties. Another area of interest is the study of its potential as a cancer treatment. Additionally, there is potential for the development of new synthetic methods using this compound as a reagent. Overall, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a versatile and important compound in scientific research with many potential applications.
Métodos De Síntesis
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can be achieved through the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and produces 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride as the end product.
Aplicaciones Científicas De Investigación
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the preparation of fluorescent dyes and in the study of enzyme kinetics.
Propiedades
Número CAS |
128141-47-9 |
|---|---|
Nombre del producto |
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride |
Fórmula molecular |
C6H6Cl2N2O |
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3 |
Clave InChI |
BXRFTMCUMITBRU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




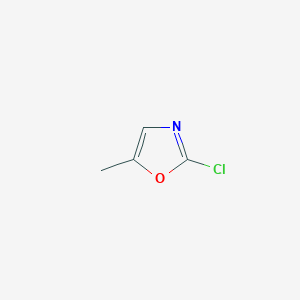
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)


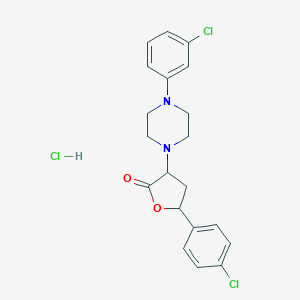
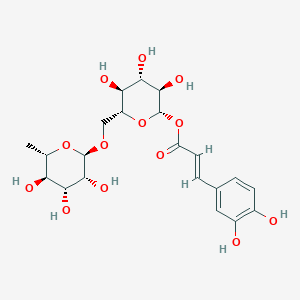
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)

